molecular formula C21H22F2N2O3S B2788422 Benzyl (2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate CAS No. 1705200-89-0

Benzyl (2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate

Cat. No.: B2788422
CAS No.: 1705200-89-0
M. Wt: 420.47
InChI Key: GZQDTZLKLRDQHZ-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are characterized by a carbonyl (a double bond between carbon and oxygen) and an amine NH2 group . Carbamates are used in a variety of applications ranging from drugs to pesticides .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a large number of atoms. The difluorophenyl group would add aromaticity to the molecule, and the thiazepan ring could potentially introduce some three-dimensionality into the structure .


Chemical Reactions Analysis

Carbamates, in general, can undergo a variety of reactions. They can be hydrolyzed to yield the parent amine and a carbonic acid derivative. They can also react with Grignard reagents to form ureas .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, carbamates can pose risks if ingested, inhaled, or come into contact with skin . Proper safety measures should be taken when handling such compounds .

Future Directions

The future directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, agrochemicals, or other industries .

Properties

IUPAC Name

benzyl N-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O3S/c22-16-6-7-18(23)17(12-16)19-8-9-25(10-11-29-19)20(26)13-24-21(27)28-14-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQDTZLKLRDQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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